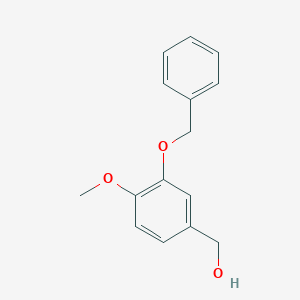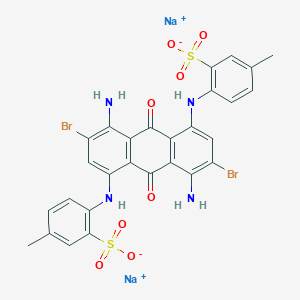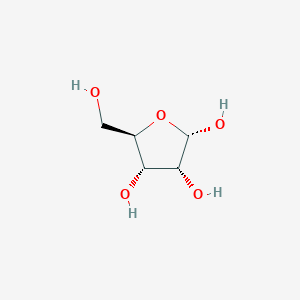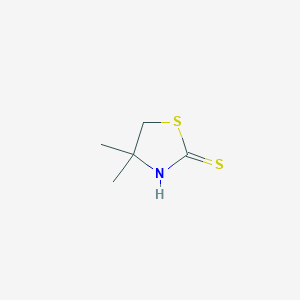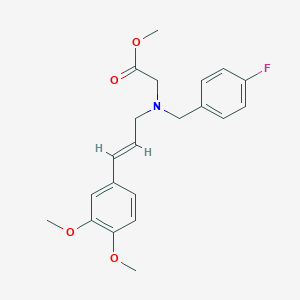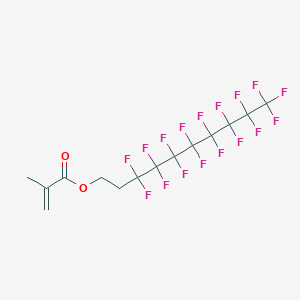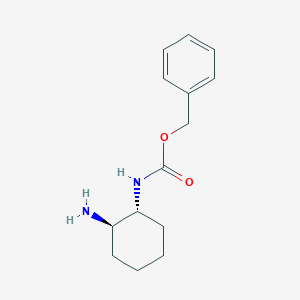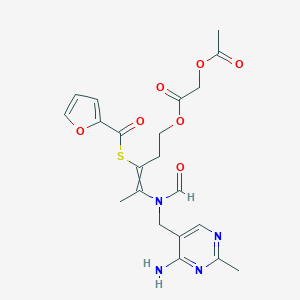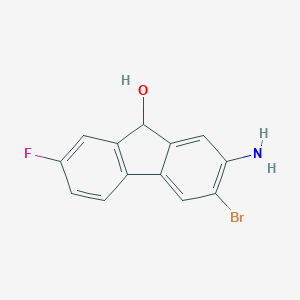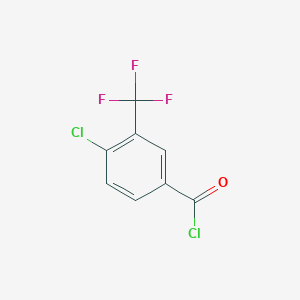
4-Chloro-3-(trifluoromethyl)benzoyl chloride
Overview
Description
The compound 4-Chloro-3-(trifluoromethyl)benzoyl chloride is a chemical that is not directly mentioned in the provided papers, but its structure suggests that it is a benzoyl chloride derivative with chloro and trifluoromethyl substituents. This type of compound is typically used in organic synthesis as an acylating agent due to the reactivity of the benzoyl chloride moiety.
Synthesis Analysis
While the synthesis of 4-Chloro-3-(trifluoromethyl)benzoyl chloride is not explicitly described in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related benzoyl chlorides involves the acylation of aromatic compounds. In one example, a benzoyl chloride derivative is synthesized by fluorination of a precursor followed by a Friedel–Crafts reaction, as described in the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Chloro-3-(trifluoromethyl)benzoyl chloride can be complex. The crystal and molecular structure of a related compound, 4-chloro(benzoyloxymethyl)trifluorosilane, was determined using X-ray diffraction, revealing a trigonal bipyramidal coordination polyhedron around the silicon atom . This suggests that the molecular structure of 4-Chloro-3-(trifluoromethyl)benzoyl chloride would also be of interest for X-ray crystallography to determine its precise geometry.
Chemical Reactions Analysis
The reactivity of benzoyl chlorides typically includes reactions with various nucleophiles due to the presence of the acyl chloride functional group. For example, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran involves the acylation of a benzofuran derivative with a benzoyl chloride . Similarly, 4-Chloro-3-(trifluoromethyl)benzoyl chloride would likely undergo reactions with nucleophiles to form various acylated products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-(trifluoromethyl)benzoyl chloride can be inferred from related compounds. Benzoyl chlorides are generally colorless to pale yellow liquids with a pungent odor. They are reactive and can be used to introduce the benzoyl group into other molecules. The trifluoromethyl group is known to confer unique properties such as increased lipophilicity and chemical stability. The presence of the chloro substituent can influence the reactivity and electronic properties of the compound.
Scientific Research Applications
Synthesis of 4-chlorobenzoyl CoA
- Scientific Field : Biochemistry
- Application Summary : 4-Chlorobenzoyl chloride is used to synthesize 4-chlorobenzoyl CoA .
- Method of Application : This compound is reacted with CoA in a KHCO3 buffer to produce 4-chlorobenzoyl CoA .
- Results or Outcomes : The specific results or outcomes of this reaction are not provided in the source, but the successful synthesis of 4-chlorobenzoyl CoA would be the expected outcome .
Synthesis of Quinazolinones
- Scientific Field : Organic Chemistry
- Application Summary : Compounds similar to 3-Fluoro-4-(trifluoromethyl)benzoyl chloride, such as 4-Chloro-3-(trifluoromethyl)benzoyl chloride, have been used in the synthesis of 4(3H)-quinazolinones.
- Method of Application : The specific method of application is not provided in the source, but it involves the use of 2-Fluoro substituted benzoyl chlorides.
- Results or Outcomes : The specific results or outcomes are not provided in the source, but the successful synthesis of 4(3H)-quinazolinones would be the expected outcome.
Synthesis of FDA-Approved Trifluoromethyl Group-Containing Drugs
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : The trifluoromethyl group, which is present in “4-Chloro-3-(trifluoromethyl)benzoyl chloride”, is a common feature in many FDA-approved drugs . For example, the drug Sorafenib has a similar structure .
- Method of Application : The specific method of application is not provided in the source, but it involves the use of trifluoromethyl group-containing compounds .
- Results or Outcomes : The specific results or outcomes are not provided in the source, but the successful synthesis of FDA-approved drugs would be the expected outcome .
Synthesis of Dithiocarbamates
- Scientific Field : Organic Chemistry
- Application Summary : Compounds similar to “4-Chloro-3-(trifluoromethyl)benzoyl chloride” have been used in the synthesis of dithiocarbamates .
- Method of Application : The specific method of application involves the reaction with sodium salts of N,N-disubstituted dithiocarbamic acids .
- Results or Outcomes : The specific results or outcomes are not provided in the source, but the successful synthesis of dithiocarbamates would be the expected outcome .
Synthesis of Pyrazolo[1,5-a]pyrimidines
- Scientific Field : Organic Chemistry
- Application Summary : Compounds similar to “4-Chloro-3-(trifluoromethyl)benzoyl chloride” have been used in the synthesis of pyrazolo[1,5-a]pyrimidines .
- Method of Application : The specific method of application is not provided in the source, but it involves the use of trifluoromethyl group-containing compounds .
- Results or Outcomes : The specific results or outcomes are not provided in the source, but the successful synthesis of pyrazolo[1,5-a]pyrimidines would be the expected outcome .
Synthesis of C-2 and C-3 Substituted Pyrazolo[1,5-a]pyrimidines
- Scientific Field : Organic Chemistry
- Application Summary : “4-Chloro-3-(trifluoromethyl)benzoyl chloride” has been used in the preparation of intermediates, required for synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines .
- Method of Application : The specific method of application is not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source, but the successful synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines would be the expected outcome .
Safety And Hazards
properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-2-1-4(7(10)14)3-5(6)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPJRBXAGAUQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395218 | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)benzoyl chloride | |
CAS RN |
1735-55-3 | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



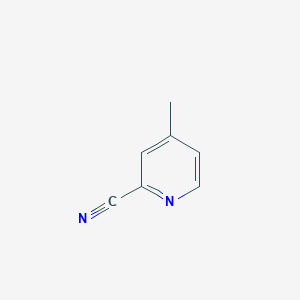
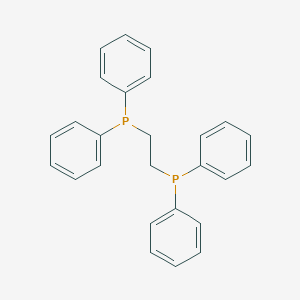
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
